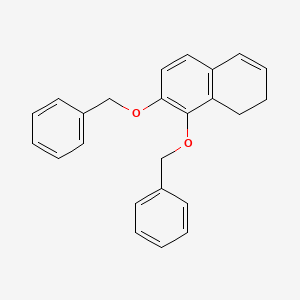![molecular formula C16H13NOS B14618851 Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- CAS No. 59198-05-9](/img/structure/B14618851.png)
Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-: is an organic compound with the molecular formula C16H13NOS. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is known for its unique chemical structure, which includes a benzothiazole ring fused with a 4-methoxyphenyl group through an ethenyl linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- typically involves the condensation reaction of 2-aminothiophenol with 4-methoxybenzaldehyde. This reaction is often carried out in the presence of a Lewis acid catalyst such as nano-BF3/SiO2 under mild conditions . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired benzothiazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .
Medicine: Research is ongoing to explore the compound’s potential as an antimicrobial agent. Its benzothiazole core is known to exhibit biological activity, making it a candidate for drug development .
Industry: In the industrial sector, Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- is investigated for its corrosion inhibition properties. It can protect metals from corrosion, making it valuable in coatings and protective materials .
Mécanisme D'action
The mechanism of action of Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- involves its interaction with molecular targets through its benzothiazole core. The sulfur atom in the benzothiazole ring plays a crucial role in its activity. For instance, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation .
Comparaison Avec Des Composés Similaires
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
2-(2-Methoxyphenyl)benzothiazole: Similar structure but with a methoxy group at a different position.
2-(4-Aminophenyl)benzothiazole: Used in the synthesis of various pharmaceuticals.
Uniqueness: Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential in corrosion inhibition set it apart from other benzothiazole derivatives .
Propriétés
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMHYYVMATNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347509 |
Source


|
| Record name | Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59198-05-9 |
Source


|
| Record name | Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
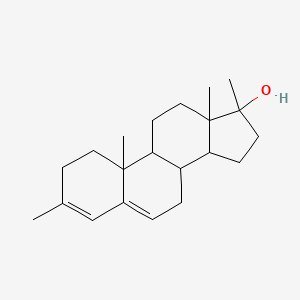
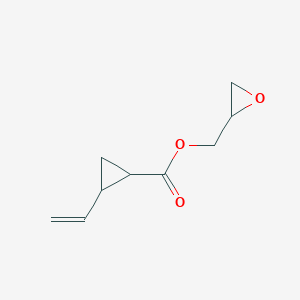

![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
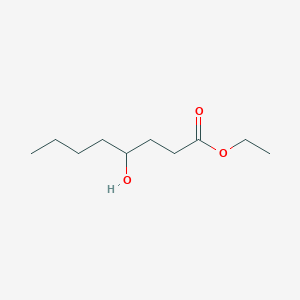
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)


![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
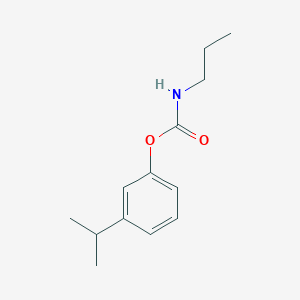
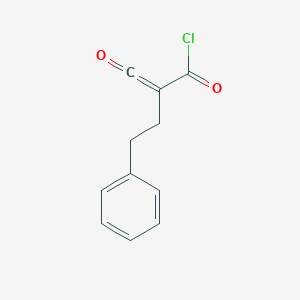

![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
